(3-Bromophenyl)methyl 2-nitrobenzoate
CAS No.:
Cat. No.: VC10927883
Molecular Formula: C14H10BrNO4
Molecular Weight: 336.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H10BrNO4 |
|---|---|
| Molecular Weight | 336.14 g/mol |
| IUPAC Name | (3-bromophenyl)methyl 2-nitrobenzoate |
| Standard InChI | InChI=1S/C14H10BrNO4/c15-11-5-3-4-10(8-11)9-20-14(17)12-6-1-2-7-13(12)16(18)19/h1-8H,9H2 |
| Standard InChI Key | WIDLFJKNRPKUHR-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C(=C1)C(=O)OCC2=CC(=CC=C2)Br)[N+](=O)[O-] |
| Canonical SMILES | C1=CC=C(C(=C1)C(=O)OCC2=CC(=CC=C2)Br)[N+](=O)[O-] |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound consists of a benzoate backbone substituted with a nitro group at the ortho position (C2) and a 3-bromophenylmethyl group at the ester oxygen. The molecular formula is C₁₄H₁₀BrNO₄, with a molar mass of 352.14 g/mol. Key structural features include:
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Nitro Group (NO₂): Positioned at C2, this group induces strong electron-withdrawing effects, polarizing the aromatic ring and enhancing electrophilic substitution reactivity .
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Bromine Atom: Located at the meta position of the benzyl group, bromine contributes to steric bulk and facilitates cross-coupling reactions (e.g., Suzuki-Miyaura).
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Ester Linkage: The ester functional group (-COO-) connects the nitrobenzoate and bromobenzyl moieties, offering sites for hydrolysis or transesterification .
Table 1: Key Structural Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₀BrNO₄ |
| Molar Mass | 352.14 g/mol |
| Functional Groups | Nitro, Ester, Bromoarene |
| Predicted Boiling Point | ~370–390°C (extrapolated) |
| Density | 1.6–1.7 g/cm³ (estimated) |
Synthetic Methodologies
Esterification of 2-Nitrobenzoic Acid
The most straightforward route involves the acid-catalyzed esterification of 2-nitrobenzoic acid with (3-bromophenyl)methanol:
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Catalysts: Sulfuric acid or p-toluenesulfonic acid (PTSA) are typically employed .
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Reaction Conditions: Reflux in toluene or dichloromethane (60–80°C, 12–24 hours) .
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Yield: Estimated 60–75%, based on analogous ester syntheses .
Alternative Pathways
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Nitro Group Introduction: Nitration of (3-bromophenyl)methyl benzoate using mixed nitric-sulfuric acid, though regioselectivity may favor para substitution .
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Bromination: Electrophilic bromination of methyl 2-nitrobenzoate derivatives, though this risks over-bromination.
Physicochemical Properties
Thermal Stability
The nitro and bromine groups impart moderate thermal stability. Differential scanning calorimetry (DSC) of similar compounds shows decomposition onset near 200°C .
Solubility
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Polar Solvents: Partially soluble in methanol and ethyl acetate .
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Nonpolar Solvents: Limited solubility in hexane or toluene .
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Aqueous Systems: Insoluble due to the hydrophobic aryl and ester groups .
Table 2: Experimental Solubility (Extrapolated)
| Solvent | Solubility (mg/mL) |
|---|---|
| Methanol | 10–15 |
| Ethyl Acetate | 8–12 |
| Water | <0.1 |
Reactivity and Functional Group Transformations
Nitro Group Reduction
The nitro group can be reduced to an amine using catalytic hydrogenation (H₂/Pd-C) or stoichiometric reagents (Sn/HCl):
This transformation is critical for generating pharmacologically active intermediates .
Bromine Participation in Cross-Coupling
The bromine atom serves as a leaving group in palladium-catalyzed reactions, enabling aryl-aryl bond formation:
Applications in Pharmaceutical and Material Science
Drug Intermediate
Analogous brominated nitrobenzoates, such as methyl 2-bromomethyl-3-nitrobenzoate, are precursors to lenalidomide, a therapeutic for multiple myeloma . The bromine and nitro groups in (3-bromophenyl)methyl 2-nitrobenzoate suggest similar potential in antineoplastic agent synthesis.
Polymer Chemistry
Brominated aromatics are utilized in flame retardants and high-performance polymers. The nitro group could further modify thermal or electronic properties.
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